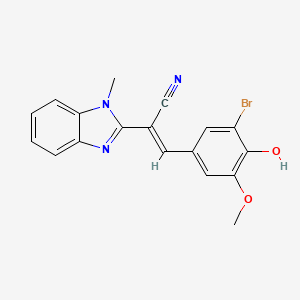![molecular formula C16H15N5OS B6065558 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one](/img/structure/B6065558.png)
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one is a complex organic compound belonging to the class of pyrimidines. This compound features a unique structure with a sulfanyl group attached to a pyrimidine ring, which is further connected to another pyrimidine ring substituted with a phenylamino group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methylpyrimidin-2-yl sulfanyl intermediate, which is then reacted with a suitable pyrimidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine rings or the phenylamino group.
Substitution: The hydrogen atoms on the pyrimidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
科学的研究の応用
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-amino-4-hydroxy-6-methylpyrimidine
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- 6-ethyl-5-phenylpyrimidine-2,4-diamine
Uniqueness
What sets 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and phenylamino groups on the pyrimidine rings allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
特性
IUPAC Name |
2-anilino-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-7-8-17-16(18-11)23-10-13-9-14(22)21-15(20-13)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZNDLWTEXXGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B6065476.png)
![2-ethoxy-4-{1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}phenol](/img/structure/B6065480.png)
![ethyl N-{3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}-N-methylglycinate](/img/structure/B6065492.png)
![1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6065501.png)
![(NE)-N-[3-(4-fluorophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]hydroxylamine](/img/structure/B6065506.png)
![3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6065526.png)
![1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6065534.png)
![2,4-DICHLORO-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-5-[(4-METHYL-1-PIPERIDINYL)SULFONYL]BENZAMIDE](/img/structure/B6065540.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylpropanamide](/img/structure/B6065563.png)
![{1-[(4-bromo-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B6065568.png)
![N-[3-(diethylamino)propyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B6065575.png)
![N-[(6-methoxy-2H-chromen-3-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinamine](/img/structure/B6065580.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6065582.png)
